molecular formula C15H13F3N4S2 B14947869 N-phenyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide

N-phenyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide

Cat. No.: B14947869
M. Wt: 370.4 g/mol
InChI Key: FHWBBTPOHSAJEO-UHFFFAOYSA-N
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Description

N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of phenyl and trifluoromethyl groups attached to a hydrazine-1,2-dicarbothioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide typically involves the reaction of aniline with 3-(trifluoromethyl)phenylboronic acid under specific conditions. The reaction is carried out in the presence of a catalyst and a base, such as palladium acetate and potassium carbonate, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-3-(trifluoromethyl)aniline
  • 3-(trifluoromethyl)phenylhydrazine
  • N-phenyl-3-(trifluoromethyl)benzamide

Uniqueness

N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H13F3N4S2

Molecular Weight

370.4 g/mol

IUPAC Name

1-phenyl-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea

InChI

InChI=1S/C15H13F3N4S2/c16-15(17,18)10-5-4-8-12(9-10)20-14(24)22-21-13(23)19-11-6-2-1-3-7-11/h1-9H,(H2,19,21,23)(H2,20,22,24)

InChI Key

FHWBBTPOHSAJEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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